4-iodobenzenesulfonic Acid
Overview
Description
4-iodobenzenesulfonic Acid is a useful research compound. Its molecular formula is C6H5IO3S and its molecular weight is 284.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidation of Alcohols
4-Iodobenzenesulfonic acid is known for its role in the oxidation of alcohols. It catalyzes various oxidation reactions, including the oxidation of alcohols to carbonyl compounds like aldehydes, carboxylic acids, and ketones under non-aqueous conditions. This has been a significant advancement in synthetic organic chemistry due to its mild and selective oxidizing properties (Uyanik & Ishihara, 2009).
Preparation of Potassium 4‐Iodylbenzenesulfonate
Another application involves the preparation of potassium 4-iodylbenzenesulfonate from this compound. This compound is a thermally stable and water-soluble hypervalent iodine-based oxidant, particularly useful as a reagent for oxidative iodination of aromatic substrates (Yusubov et al., 2012).
Crystal Structure Analysis
In crystallography, this compound's structure has been analyzed to understand intermolecular hydrogen bonds, which is crucial in the field of materials science and molecular chemistry (Liu et al., 2008).
Preparation of Oxidizing Reagents
This compound is also utilized in preparing other important oxidizing reagents. For example, 2-Iodoxybenzenesulfonic acid, an important oxidizing agent, can be prepared from this compound. This has implications for diverse applications in organic synthesis (Koposov et al., 2006).
Synthesis of Diiododiphenyl Sulphone
The compound has also been used in the synthesis of 4,4'-diiododiphenyl sulphone, a process involving iodobenzene and chlorosulfonic acid. This synthesis is significant for producing materials with specific properties and applications (Hong-jun, 2008).
Applications in Halogenation
It serves as a synthetic precursor for halogenation processes. This is particularly relevant in the synthesis of various complex organic compounds where specific halogenation is required (Bovonsombat & Mcnelis, 1993).
Electrocatalytic Fluorination
This compound has been used in the electrochemical fluorination of organosulfur compounds. This demonstrates its potential in electrochemical applications, particularly in the synthesis of fluorinated organic compounds (Sawamura et al., 2010).
Selective Oxidation of Alcohols
The compound has been employed as a catalyst for the selective oxidation of alcohols to various carbonyl compounds, showcasing its versatility in organic synthesis (Uyanik et al., 2009).
Properties
IUPAC Name |
4-iodobenzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRJOJKCAVYQSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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